molecular formula C23H16FN3O B11605329 N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine

N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine

Cat. No. B11605329
M. Wt: 369.4 g/mol
InChI Key: JTOIXWRNUQYJHL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and prop-2-yn-1-yloxy groups in the structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine typically involves the following steps:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the prop-2-yn-1-yloxy group: This can be done through an etherification reaction using propargyl alcohol and appropriate catalysts.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

  • Use of high-purity reagents and solvents.
  • Controlled temperature and pressure conditions.
  • Efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and prop-2-yn-1-yloxy groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine
  • N-(4-bromophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine
  • N-(4-methylphenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine

Uniqueness

The uniqueness of N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.

properties

Molecular Formula

C23H16FN3O

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-prop-2-ynoxyphenyl)phthalazin-1-amine

InChI

InChI=1S/C23H16FN3O/c1-2-15-28-19-13-7-16(8-14-19)22-20-5-3-4-6-21(20)23(27-26-22)25-18-11-9-17(24)10-12-18/h1,3-14H,15H2,(H,25,27)

InChI Key

JTOIXWRNUQYJHL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F

Origin of Product

United States

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